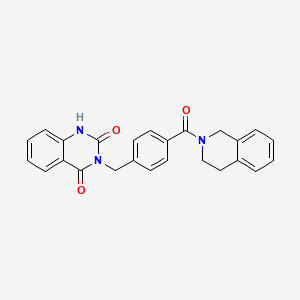

3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione, which is a key intermediate in the synthesis of several drugs such as Prazosin, Bunazosin, and Doxazosin. These drugs are typically used for the treatment of hypertension and benign prostatic hyperplasia. The quinazoline derivatives are of significant interest due to their wide range of biological activities.

Synthesis Analysis

The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through various methods. One approach involves the reaction of 2-aminobenzonitriles with carbon dioxide under solvent-free conditions using a catalytic amount of base, such as DBU or DBN, or cesium carbonate . Another method utilizes a basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide ([Bmim]OH), as a homogeneous recyclable catalyst . Additionally, a Pd-catalyzed three-component reaction of 2-bromoanilines, carbon dioxide, and isocyanides has been reported to yield N3-substituted quinazoline-2,4(1H,3H)-diones .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been studied using various spectroscopic techniques. For instance, the crystal structure of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione was determined by single-crystal X-ray crystallography, revealing intramolecular hydrogen bonds that stabilize the molecule .

Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For example, 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones can be converted into the corresponding quinazoline-2,4(1H,3H)-diones using sodamide under mild conditions . Additionally, the condensation of 3-aminoquinazolinones with benzoxazinones can lead to the formation of unsymmetrical 3,3'-biquinazoline-2,2'-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of extended aromatic systems can affect the stability and binding interactions of these compounds. For instance, benzoquinazoline derivatives have been used as substitutes for thymine in nucleic acid complexes, exploiting their fluorescence emission properties to probe duplex and triplex formation . The regioselective synthesis of benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones has shown potent antitumoral properties, indicating the significance of the quinazoline scaffold in medicinal chemistry .

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 3,4-dihydroisoquinoline , a class of compounds known to interact with a variety of biological targets.

Mode of Action

It is known that 3,4-dihydroisoquinolines can interact with biological targets through various mechanisms, such as binding to receptors or enzymes, inhibiting or activating cellular processes, or modulating signal transduction pathways .

Biochemical Pathways

Without specific target identification, it is challenging to accurately summarize the biochemical pathways affected by this compound. It is known that 3,4-dihydroisoquinolines can affect various biochemical pathways depending on their specific targets .

Eigenschaften

IUPAC Name |

3-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3/c29-23(27-14-13-18-5-1-2-6-20(18)16-27)19-11-9-17(10-12-19)15-28-24(30)21-7-3-4-8-22(21)26-25(28)31/h1-12H,13-16H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOCWPQHTYEQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B3005885.png)

![2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B3005892.png)

![Tert-butyl 8-benzyl-6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3005897.png)

![2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3005904.png)

![N-[1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B3005907.png)